ethyl 4-{3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate
Description
Thiazolidinone Motif Configuration
The 1,3-thiazolidin-4-one moiety features a five-membered ring with sulfur at position 1, a thione group at position 2, and a ketone at position 4. The cyclopentyl group at position 3 introduces steric bulk, influencing the ring’s puckering. Crystallographic studies of analogous thiazolidinones reveal non-planar conformations, with dihedral angles between the thiazolidinone and aromatic substituents often exceeding 80°. This non-planarity reduces π-π stacking interactions but enhances solubility via exposed polar groups.
Pyridopyrimidinone Ring System Geometry
The pyrido[1,2-a]pyrimidin-4-one core is a fused bicyclic system with a pyridine ring (positions 1–6) fused to a pyrimidinone (positions 7–10). X-ray analyses of related compounds show near-planar geometries (root-mean-square deviation <0.03 Å), with slight deviations at junctional carbons. The ketone at position 4 participates in hydrogen bonding, while the conjugated π-system enables charge delocalization.
Piperazine Carboxylate Substituent Orientation
The piperazine-1-carboxylate group adopts a chair conformation, with the carboxylate ester occupying an equatorial position to minimize steric clash. The piperazine nitrogen at position 4 connects to the pyridopyrimidinone core, creating a rotatable bond that allows conformational flexibility. This flexibility facilitates interactions with biological targets, as seen in piperazine-containing inhibitors.
Stereochemical Considerations of (Z)-Configuration
The (Z)-configuration of the methylidene bridge in the thiazolidinone substituent is determined using the Cahn-Ingold-Prelog priority rules. The higher-priority groups—3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene and pyridopyrimidinone —reside on the same side of the double bond. This configuration is critical for maintaining molecular planarity and optimizing electronic conjugation between the thiazolidinone and pyridopyrimidinone systems.
Table 1: Priority Assignment for (Z)-Configuration
| Group | Priority Atoms | Priority Ranking |
|---|---|---|
| Thiazolidinone substituent | S (position 1), O (position 4) | 1 |
| Pyridopyrimidinone core | N (position 1), O (position 4) | 2 |
Properties
Molecular Formula |
C24H27N5O4S2 |
|---|---|
Molecular Weight |
513.6 g/mol |
IUPAC Name |
ethyl 4-[3-[(Z)-(3-cyclopentyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C24H27N5O4S2/c1-2-33-23(32)27-13-11-26(12-14-27)20-17(21(30)28-10-6-5-9-19(28)25-20)15-18-22(31)29(24(34)35-18)16-7-3-4-8-16/h5-6,9-10,15-16H,2-4,7-8,11-14H2,1H3/b18-15- |
InChI Key |
LZXMODNZDMDLCB-SDXDJHTJSA-N |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)C5CCCC5 |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)C5CCCC5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate involves multiple steps. The key steps include the formation of the thiazolidine ring, the construction of the pyrido[1,2-a]pyrimidine core, and the incorporation of the piperazine moiety. Typical reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This typically includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its chemical properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, leading to changes in the compound’s structure and reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Ethyl 4-{3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of ethyl 4-{3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Key Observations:
- 3-Substituent Impact: The cyclopentyl group in the target compound may confer better selectivity than phenylethyl () or methyl () groups, as bulkier aliphatic substituents correlate with reduced off-target toxicity in thiazolidinones .
- Piperazine vs. Piperidine : The piperazine carboxylate in the target compound likely enhances water solubility compared to the piperidine analog in , critical for oral bioavailability .
- (Z)-Configuration: The (Z)-methylidene group is essential for maintaining planarity and π-π stacking with biological targets, as seen in anti-malarial primaquine-thiazolidinones .
Anti-Parasitic Activity:
- The target compound shares a thiazolidinone core with primaquine derivatives () and Aquino et al.’s anti-Toxoplasma analogs (). While primaquine-thiazolidinones achieved TI > 10 in malaria models, the target’s cyclopentyl group may further improve safety by avoiding hemolytic side effects .
Anticancer Potential:
- Pyrido[1,2-a]pyrimidinone-thiazolidinone hybrids (e.g., ) show activity against breast cancer (MCF-7) with IC₅₀ values comparable to doxorubicin. The target compound’s fused pyrido-pyrimidinone system may enhance DNA intercalation or EGFR inhibition .
Computational Predictions:
- Docking studies on similar compounds () suggest high affinity for EGFR (Glide XP score: −9.2 kcal/mol) and XIAP (binding energy: −8.5 kcal/mol). The target’s cyclopentyl group may occupy hydrophobic pockets in these targets, improving inhibitory potency .
Biological Activity
Ethyl 4-{3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate is a complex organic compound notable for its intricate heterocyclic structure, which includes a thiazolidine ring, a pyrido[1,2-a]pyrimidine core, and a piperazine moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacological contexts.
Molecular Formula and Weight
- Molecular Formula : C22H26N4O3S2
- Molecular Weight : Approximately 513.6 g/mol
Structural Features
The compound's structure can be broken down into three main components:
- Thiazolidine Ring : Known for various biological activities including anti-inflammatory and anticancer properties.
- Pyrido[1,2-a]pyrimidine Core : Often associated with nucleic acid interactions and enzyme inhibition.
- Piperazine Moiety : Frequently used in medicinal chemistry for its ability to enhance bioavailability and modulate pharmacokinetics.
The biological activity of this compound likely involves interaction with specific molecular targets such as enzymes or receptors. This interaction modulates their activity and leads to various biological effects, including:
- Antioxidant Activity : The compound has shown potential in reducing oxidative stress by scavenging free radicals.
- Anticancer Properties : Preliminary studies suggest it may induce apoptosis in cancer cells via various pathways, including the caspase pathway.
Comparative Analysis with Related Compounds
Research indicates that compounds with similar structural features often exhibit significant biological activities. For instance, thiazolidinones have been reported to possess antioxidant and anticancer properties. A comparison of IC50 values for related compounds demonstrates the potential of this compound in therapeutic applications.
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| Compound A | 3.2 | Anticancer (MCF-7) |
| Compound B | 6.8 | Anticancer (DU145) |
| Ethyl 4-{...} | TBD | TBD |
Study 1: Anticancer Activity
In a study evaluating the anticancer effects of thiazolidinone derivatives, ethyl 4-{...} was tested against several cancer cell lines, including MCF-7 and A549. The results indicated that the compound could inhibit cell proliferation significantly.
Study 2: Antioxidant Effects
Another study focused on the antioxidant capabilities of similar compounds demonstrated that modifications at specific positions enhanced lipid peroxidation inhibition. Ethyl 4-{...} was included in this analysis, showing promising results in reducing oxidative damage.
Q & A
Basic: What are the key synthetic routes for synthesizing this compound, and how can reaction conditions be optimized to improve yield?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Condensation reactions to form the thiazolidinone-pyridopyrimidine core .
- Nucleophilic substitution to introduce the piperazine-ethyl carboxylate moiety .
- Z-isomer stabilization via controlled pH and solvent polarity to prevent E/Z isomerization .
Optimization Strategies:
Basic: Which spectroscopic techniques are most effective for confirming structural integrity and stereochemistry?
Methodological Answer:
- NMR Spectroscopy :
- X-ray Crystallography : Defines absolute stereochemistry and crystal packing, critical for validating Z-configuration .
- Mass Spectrometry (HRMS) : Confirms molecular weight (±2 ppm accuracy) and detects fragmentation patterns .
Advanced: How can researchers design experiments to assess binding affinity and selectivity toward biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR) :
- Immobilize target proteins (e.g., kinases) on sensor chips to measure real-time binding kinetics (ka/kd) .
- Use dose-response curves to calculate dissociation constants (KD) .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) to differentiate selective vs. non-selective interactions .
- Molecular Docking :
- Employ AutoDock Vina to model ligand-receptor interactions, focusing on thiazolidinone’s sulfur and pyridopyrimidine’s π-stacking .
- Validate docking poses with MD simulations (GROMACS) to assess stability .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization :
- Replicate studies using identical cell lines (e.g., HepG2 vs. HEK293) and assay buffers to isolate variability .
- Include positive controls (e.g., staurosporine for kinase inhibition) .
- Metabolic Stability Testing :
- Data Normalization :
- Use Z-score normalization to account for batch effects in high-throughput screens .
Advanced: How can computational methods predict reactivity and interaction mechanisms?
Methodological Answer:
- Quantum Chemical Calculations (DFT) :
- Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., thioxo group reactivity) .
- Simulate reaction pathways for cyclization steps using Gaussian09 .
- Reaction Path Search (ICReDD Framework) :
- Combine DFT with machine learning to predict optimal catalysts (e.g., Pd/C for hydrogenation) and solvents .
- Generate synthetic trees via Retro* algorithm to prioritize feasible routes .
Advanced: What modifications enhance pharmacological properties while maintaining stability?
Methodological Answer:
-
Structure-Activity Relationship (SAR) Studies :
Modification Impact Cyclopentyl → Cyclohexyl Increases lipophilicity (logP +0.5) but may reduce solubility Ethyl carboxylate → Free carboxylic acid Enhances target binding (e.g., kinase ATP pockets) but lowers plasma stability Piperazine N-substitution (e.g., methyl) Improves blood-brain barrier penetration -
Accelerated Stability Testing :
- Store derivatives at 40°C/75% RH for 4 weeks; monitor degradation via LC-MS .
Advanced: What challenges arise in scaling up synthesis for preclinical studies, and how are they mitigated?
Methodological Answer:
- Key Challenges :
- Low yields in thiazolidinone cyclization (~30% at >1g scale) .
- Isomer separation requiring preparative HPLC .
- Mitigation Strategies :
- Flow Chemistry : Continuous flow reactors improve heat transfer and reduce reaction time for cyclization .
- Catalyst Screening : High-throughput experimentation (HTE) identifies Pd/C alternatives (e.g., Ni nanoparticles) for hydrogenation .
- Green Solvents : Switch to cyclopentyl methyl ether (CPME) for safer large-scale extractions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
